molecular formula C12H23BClNO2 B6282155 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride CAS No. 2365173-85-7

4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride

Cat. No.: B6282155
CAS No.: 2365173-85-7
M. Wt: 259.58 g/mol
InChI Key: PKXJMLQPBBSNSY-UHFFFAOYSA-N
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Description

4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is a boron-containing organic compound It is characterized by the presence of a piperidine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with chloromethyl piperidine. This reaction proceeds under mild conditions and results in the formation of the desired boronate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts for Suzuki-Miyaura coupling reactions . The reactions typically occur under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is not well-documented. its reactivity is primarily attributed to the presence of the boronate ester group, which can undergo various chemical transformations. The molecular targets and pathways involved in its biological activity are not well understood and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a dioxaborolane group.

Properties

CAS No.

2365173-85-7

Molecular Formula

C12H23BClNO2

Molecular Weight

259.58 g/mol

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride

InChI

InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h9,14H,5-8H2,1-4H3;1H

InChI Key

PKXJMLQPBBSNSY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCNCC2.Cl

Purity

95

Origin of Product

United States

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